[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Overview
Description
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features a unique structure combining quinoline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-2H-quinoline-1-carbonyl chloride with 2-pyridylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties. The compound’s structure allows for modifications that can enhance its efficacy and reduce toxicity, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share structural similarities with [6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine also have structural similarities.
Uniqueness
What sets this compound apart is its combined quinoline and pyridine structure, which provides a unique platform for chemical modifications and potential applications. This dual structure allows for a broader range of interactions and functionalities compared to compounds with only one of these moieties.
Properties
IUPAC Name |
[6-(3,4-dihydro-2H-quinoline-1-carbonyl)pyridin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-24(27-16-6-10-18-8-1-3-14-22(18)27)20-12-5-13-21(26-20)25(30)28-17-7-11-19-9-2-4-15-23(19)28/h1-5,8-9,12-15H,6-7,10-11,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYISXIGTQPYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC(=CC=C3)C(=O)N4CCCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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